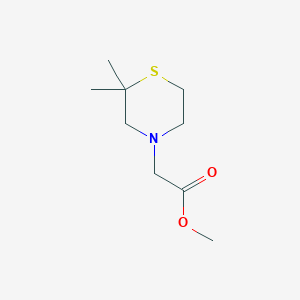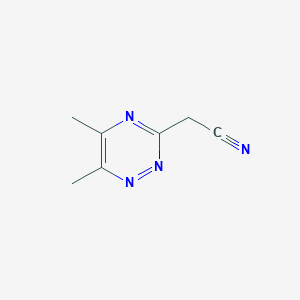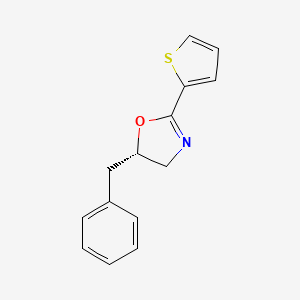![molecular formula C19H23Cl2FN4 B12843089 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a piperidinyl group, and a benzoimidazole core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
准备方法
The synthesis of 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride typically involves multiple steps, including the formation of the benzoimidazole core, the introduction of the piperidinyl group, and the attachment of the fluorobenzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Synthetic Routes: The synthesis begins with the preparation of the benzoimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The piperidinyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the fluorobenzyl group via a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and yield.
化学反应分析
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorobenzyl, piperidinyl, and benzoimidazole groups, which can participate in different types of chemical transformations.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoimidazole core, resulting in the formation of reduced benzoimidazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its unique chemical properties may contribute to its activity as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.
作用机制
The mechanism of action of 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biological processes.
Molecular Targets: The compound may target enzymes involved in neurotransmitter synthesis and degradation, as well as receptors in the central nervous system.
Pathways Involved: The interaction with these targets can lead to the modulation of signaling pathways, affecting processes such as neurotransmission, cell proliferation, and apoptosis.
相似化合物的比较
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Similar compounds include 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride and 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride
Uniqueness: The presence of the benzoimidazole core in this compound distinguishes it from other similar compounds
属性
分子式 |
C19H23Cl2FN4 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C19H21FN4.2ClH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H |
InChI 键 |
NDLZHTQDPSJUIK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)







![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)

